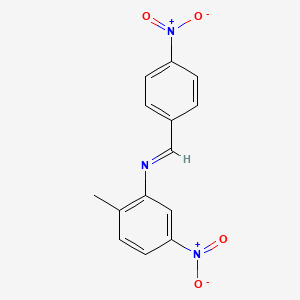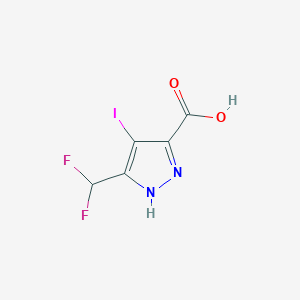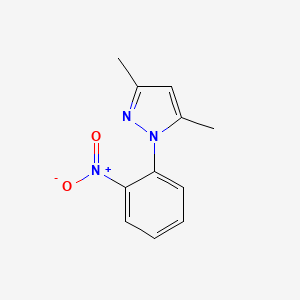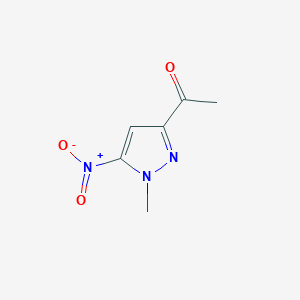![molecular formula C19H22N4O2 B14923783 5-(4-ethoxyphenyl)-7-methyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14923783.png)
5-(4-ethoxyphenyl)-7-methyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ETHOXYPHENYL)-7-METHYL-N~2~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of pyrazole derivatives with various aldehydes or nitriles under specific conditions. For instance, the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or aldehydes can yield pyrazolo[1,5-a]pyrimidines . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
5-(4-ETHOXYPHENYL)-7-METHYL-N~2~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various derivatives with potential biological activities.
Biology: It is used in studies related to enzyme inhibition and cellular signaling pathways.
Medicine: Its derivatives are explored for their anticancer, anti-inflammatory, and antimicrobial properties
Industry: It is used in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 5-(4-ETHOXYPHENYL)-7-METHYL-N~2~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, thereby modulating various biochemical pathways. For example, its anti-inflammatory effects are attributed to the inhibition of prostaglandin E2 and inducible nitric oxide synthase .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5-(4-PROPYLPIPERAZIN-1-YL)-2-[2′-(4-ETHOXYPHENYL)-5′-BENZIMIDAZOLYL]BENZIMIDAZOLE: Known for its antibacterial activity.
2,5-DISUBSTITUTED PYRIMIDINES: These compounds have shown moderate anticancer activity.
FUROPYRIDINES: These derivatives are known for their antihypertensive and antimicrobial activities.
The uniqueness of 5-(4-ETHOXYPHENYL)-7-METHYL-N~2~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H22N4O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-7-methyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-4-10-20-19(24)17-12-18-21-16(11-13(3)23(18)22-17)14-6-8-15(9-7-14)25-5-2/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,24) |
InChI Key |
KGKAXNIGUGWQPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14923704.png)
![3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B14923709.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14923727.png)
![2-[(2-methoxyphenyl)amino]-N'-[(3E)-4-phenylbut-3-en-2-ylidene]butanehydrazide](/img/structure/B14923738.png)
![ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B14923745.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B14923756.png)

![4-{[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14923772.png)


![N'-[(E)-anthracen-9-ylmethylidene]-2-(3-bromophenoxy)butanehydrazide](/img/structure/B14923793.png)
![2-[(4-chlorophenyl)amino]-N'-[1-(4-fluorophenyl)ethylidene]butanehydrazide](/img/structure/B14923795.png)

